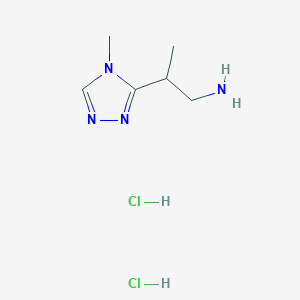
Methyl 1-butyl-1,3-benzodiazole-5-carboxylate
Overview
Description
“Methyl 1-butyl-1,3-benzodiazole-5-carboxylate” is a chemical compound with the CAS Number: 1414029-20-1. It has a linear formula of C13H16N2O2 . The compound has a molecular weight of 232.28 .
Molecular Structure Analysis
The IUPAC name of the compound is methyl 1-butyl-1H-benzimidazole-5-carboxylate . The InChI code of the compound is 1S/C13H16N2O2/c1-3-4-7-15-9-14-11-8-10(13(16)17-2)5-6-12(11)15/h5-6,8-9H,3-4,7H2,1-2H3 .Mechanism of Action
The mechanism of action of Methyl 1-butyl-1,3-benzodiazole-5-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions. This compound can react with various electrophiles, such as carbonyl compounds, to form new compounds. The reaction between this compound and carbonyl compounds is known as the Michael addition reaction.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to have low toxicity and is considered safe for consumption. This compound is metabolized in the liver and excreted in the urine. It does not accumulate in the body and is rapidly eliminated.
Advantages and Limitations for Lab Experiments
Methyl 1-butyl-1,3-benzodiazole-5-carboxylate has several advantages for lab experiments. It is a stable and easily accessible compound that can be used in various reactions. This compound is also relatively inexpensive compared to other reagents. However, this compound has some limitations. It is not very soluble in water, which limits its use in aqueous solutions. This compound also has a strong odor, which can be a problem in some experiments.
Future Directions
There are several future directions for Methyl 1-butyl-1,3-benzodiazole-5-carboxylate research. One area of research is the development of new synthesis methods for this compound. New methods can lead to higher yields and purities of this compound. Another area of research is the study of the mechanism of action of this compound. Understanding the mechanism of action can lead to the development of new compounds and applications for this compound. Finally, the study of the biochemical and physiological effects of this compound can lead to a better understanding of its safety and toxicity.
Scientific Research Applications
Methyl 1-butyl-1,3-benzodiazole-5-carboxylate has several scientific research applications. It is widely used in the field of organic chemistry as a reagent. It can be used in the synthesis of various organic compounds, such as benzodiazepines and heterocyclic compounds. This compound is also used in the pharmaceutical industry as an intermediate in the synthesis of various drugs.
Safety and Hazards
properties
IUPAC Name |
methyl 1-butylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-7-15-9-14-11-8-10(13(16)17-2)5-6-12(11)15/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGYDWBVCLBXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431941.png)
![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1431942.png)

![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1431945.png)








![2-[4-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1431958.png)
![Methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B1431960.png)